
Copper(II) citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper citrate is a chemical compound formed by the reaction of copper with citric acid. It is known for its blue-green crystalline appearance and is slightly soluble in water. Copper citrate is used in various applications, including as a micronutrient in fertilizers, preservatives, pesticides, and in scientific research.
Méthodes De Préparation
Copper citrate can be synthesized through several methods:
- This method involves reacting copper(II) sulfate with trisodium citrate in an aqueous solution. The reaction produces copper citrate and sodium sulfate as a byproduct:
Reaction with Copper(II) Sulfate and Trisodium Citrate: 3CuSO4(aq)+2Na3(C6H5O7)(aq)→Cu3(C6H5O7)2(s)+3Na2SO4(aq)
Another method involves reacting copper(II) ethanoate with citric acid. This reaction also produces copper citrate and acetic acid:Reaction with Copper(II) Ethanoate and Citric Acid: 3Cu(COOH)2(aq)+2H3(C6H5O7)(aq)→Cu3(C6H5O7)2(s)+6CH3COOH(aq)
In industrial production, these reactions are typically carried out in controlled environments to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Copper citrate undergoes various chemical reactions, including:
Oxidation and Reduction: Copper citrate can be reduced to metallic copper when heated, and it can be oxidized to form copper oxides.
Substitution Reactions: Copper citrate can react with other metal salts, leading to the formation of different metal citrates and copper salts.
Complexation Reactions: Copper citrate can form complexes with other ligands, which can alter its chemical properties and reactivity.
Common reagents used in these reactions include reducing agents like hydrogen gas and oxidizing agents like oxygen. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Copper citrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other copper compounds.
Biology: Copper citrate is studied for its role in biological systems, particularly in enzyme functions and as a micronutrient.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: It is used in the production of pesticides, preservatives, and as a component in fertilizers to supply essential copper nutrients to plants .
Mécanisme D'action
The mechanism of action of copper citrate involves its interaction with biological molecules. Copper ions can bind to proteins and enzymes, altering their structure and function. This binding can inhibit the activity of certain enzymes, leading to antimicrobial effects. Copper citrate can also generate reactive oxygen species, which can damage cellular components and contribute to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Copper citrate can be compared with other copper compounds such as copper sulfate, copper oxide, and copper acetate:
Copper Sulfate: Like copper citrate, copper sulfate is used as a micronutrient in fertilizers and as a pesticide. copper sulfate is more soluble in water and has different reactivity.
Copper Oxide: Copper oxide is used in various industrial applications, including as a catalyst and in the production of ceramics. It is less soluble in water compared to copper citrate.
Copper Acetate: Copper acetate is used in similar applications as copper citrate but has different solubility and reactivity properties.
These comparisons highlight the unique properties of copper citrate, such as its specific solubility and reactivity, which make it suitable for particular applications .
Propriétés
Formule moléculaire |
C12H26Cu2O19+4 |
|---|---|
Poids moléculaire |
601.42 g/mol |
Nom IUPAC |
dicopper;2-hydroxypropane-1,2,3-tricarboxylic acid;pentahydrate |
InChI |
InChI=1S/2C6H8O7.2Cu.5H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;5*1H2/q;;2*+2;;;;; |
Clé InChI |
FTDZIYXAUUMRTK-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O.O.[Cu+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride](/img/structure/B12343649.png)
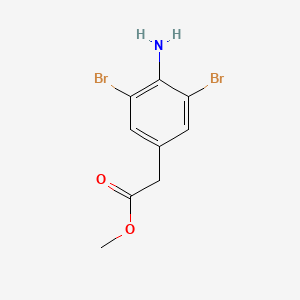
![6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343653.png)
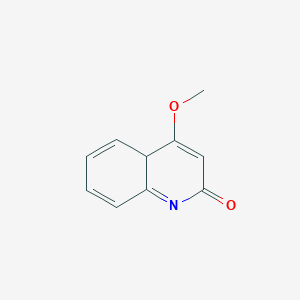
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B12343666.png)
![5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12343677.png)
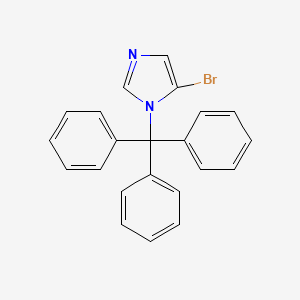
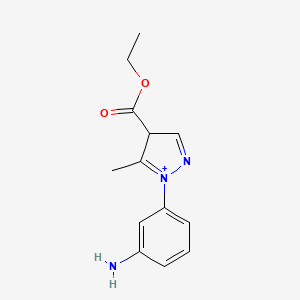
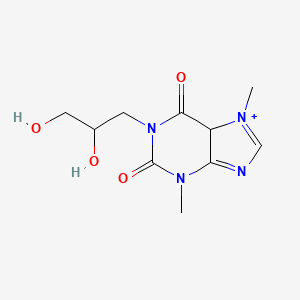
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)




